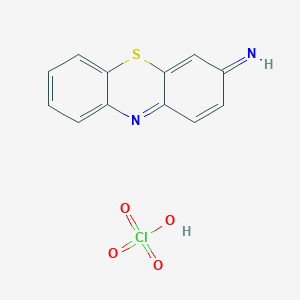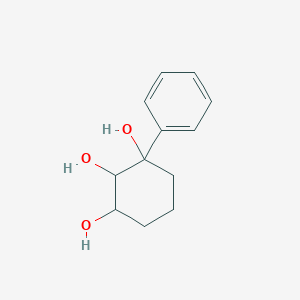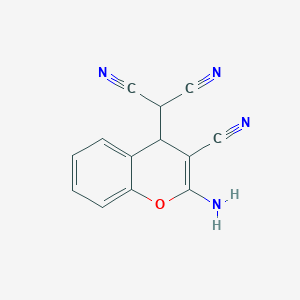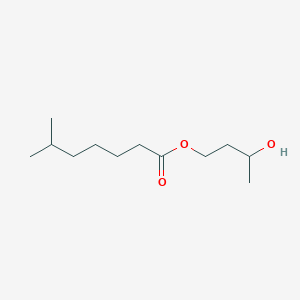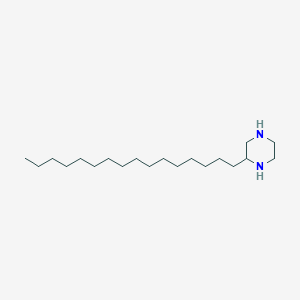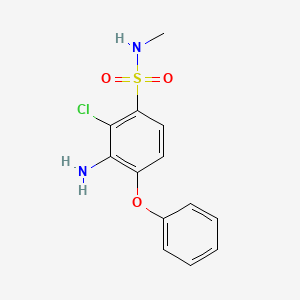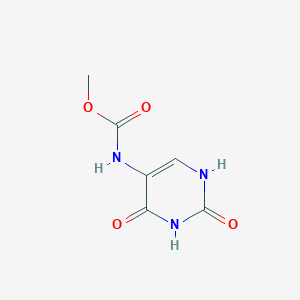
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate typically involves the reaction of 2,4-dihydroxypyrimidine-5-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
化学反応の分析
Types of Reactions
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the hydrogen atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
類似化合物との比較
Similar Compounds
2,4-Dihydroxypyrimidine-5-carboxylic acid: A precursor in the synthesis of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate.
Methyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
88394-26-7 |
|---|---|
分子式 |
C6H7N3O4 |
分子量 |
185.14 g/mol |
IUPAC名 |
methyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)8-3-2-7-5(11)9-4(3)10/h2H,1H3,(H,8,12)(H2,7,9,10,11) |
InChIキー |
PPILFUAXNLFLCC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


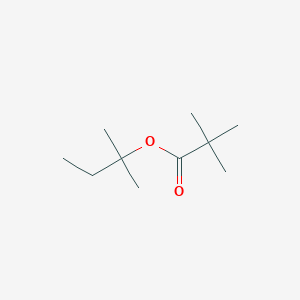
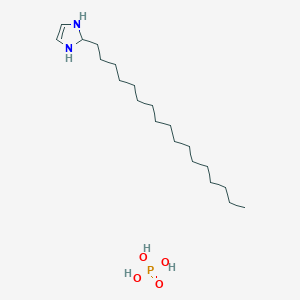
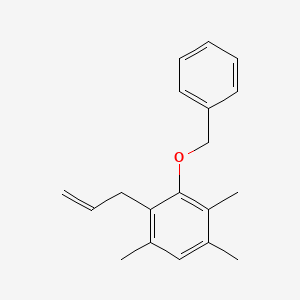
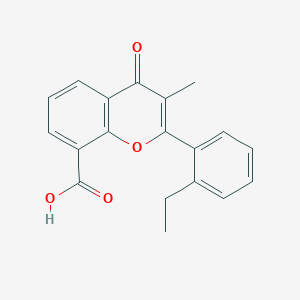
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
